molecular formula C21H27N3O4S B2382217 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 897610-80-9

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No.: B2382217
CAS No.: 897610-80-9
M. Wt: 417.52
InChI Key: JGQCXRJBJPMCLQ-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for these receptors .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can lead to the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Analysis

Biochemical Properties

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction could potentially influence various biochemical reactions within the body.

Cellular Effects

Its inhibitory effects on AChE suggest that it could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its interaction with AChE suggests that it may bind to this enzyme, inhibiting its activity and thereby increasing levels of acetylcholine, a key neurotransmitter .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-20-9-7-19(8-10-20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQCXRJBJPMCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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